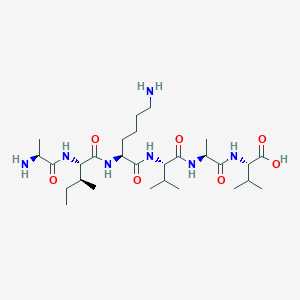

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine

説明

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is a synthetic hexapeptide composed of six amino acids in the sequence: Alanine (Ala) → Isoleucine (Ile) → Lysine (Lys) → Valine (Val) → Alanine (Ala) → Valine (Val). Key structural features include:

- Charged residue: Lysine introduces a positive charge at physiological pH, enhancing solubility in aqueous environments.

- Linear structure: Unlike cyclic peptides, this compound lacks conformational constraints, which may influence binding specificity and stability.

特性

CAS番号 |

655230-38-9 |

|---|---|

分子式 |

C28H53N7O7 |

分子量 |

599.8 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C28H53N7O7/c1-9-16(6)22(35-23(36)17(7)30)27(40)32-19(12-10-11-13-29)25(38)33-20(14(2)3)26(39)31-18(8)24(37)34-21(15(4)5)28(41)42/h14-22H,9-13,29-30H2,1-8H3,(H,31,39)(H,32,40)(H,33,38)(H,34,37)(H,35,36)(H,41,42)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |

InChIキー |

JTBOBAOYVFIGIW-CPDXTSBQSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)N |

正規SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can target disulfide bonds or other reducible functional groups within the peptide.

Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

科学的研究の応用

Chemical Applications

Model Peptide for Synthesis Studies

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine serves as a model peptide in peptide synthesis research. It allows scientists to investigate the mechanisms of peptide bond formation and the stability of peptide structures under different conditions. The synthesis typically employs solid-phase peptide synthesis (SPPS), which facilitates the sequential addition of amino acids to create complex peptides efficiently.

Thermal Stability and Sorption Properties

Research indicates that peptides like L-alanyl-L-valine demonstrate significant thermal stability and sorption properties toward organic compounds. This characteristic is crucial for applications in materials science, where such peptides can be used to develop films with specific sorption capabilities for environmental monitoring or chemical sensing .

Biological Applications

Cell Signaling and Protein Interactions

In biological research, L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is being studied for its role in cell signaling pathways and protein interactions. Its structure may influence how it interacts with various receptors, potentially modulating biological responses. Understanding these interactions can lead to insights into cellular mechanisms and disease processes.

Therapeutic Potential

The compound has been explored for its potential therapeutic applications, particularly in antimicrobial and anticancer activities. Preliminary studies suggest that specific sequences within the peptide may exhibit bioactivity that can be harnessed for drug development. For instance, modifications to the peptide structure could enhance its efficacy against certain pathogens or cancer cells.

Medical Applications

Cardiovascular Health

Research into branched-chain amino acids, including those present in L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine, indicates their beneficial effects on cardiovascular health. Studies have shown that these amino acids can lower blood pressure and reduce arrhythmias, suggesting potential applications in cardiology . The incorporation of such peptides into cardioplegic solutions may enhance their protective effects during cardiac surgeries.

Prodrug Development

The use of amino acids like L-isoleucine and L-valine in prodrug formulations has been investigated, with implications for improving drug delivery systems. The ability of these amino acids to modify drug solubility and absorption profiles makes them valuable components in developing more effective therapeutic agents .

Industrial Applications

Peptide-Based Materials

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is being utilized in the development of peptide-based materials for various industrial applications. These materials can be engineered for specific properties such as biodegradability or enhanced mechanical strength. The versatility of peptides allows for innovations in packaging materials, coatings, and other applications where biocompatibility is essential.

Case Studies

作用機序

The mechanism of action of L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact molecular targets and pathways depend on the specific biological context and application .

類似化合物との比較

Dipeptides: L-Alanyl-L-valine and L-Valyl-L-alanine

Structural Differences :

- Sequence inversion : L-Alanyl-L-valine (Ala-Val) vs. L-valyl-L-alanine (Val-Ala) alters terminal residue properties.

- Chain length : The hexapeptide has a longer backbone, enabling more complex secondary structures (e.g., α-helices or β-sheets) compared to dipeptides.

Functional Differences :

- Key Insight : Dipeptides exhibit sequence-dependent sorption and thermal stability. For example, L-valyl-L-alanine shows higher chloroalkane selectivity, while L-alanyl-L-valine clathrates are more thermally stable . The hexapeptide’s size likely reduces vapor sorption efficiency but may enhance binding specificity in aqueous systems.

Amino Acid Components and Homologous Peptides

The hexapeptide shares residues with several amino acids and small peptides listed in (e.g., L-valine, L-alanine, L-lysine). Notable comparisons include:

- L-Lysine: The hexapeptide’s lysine residue differentiates it from non-polar dipeptides (e.g., Ala-Val), enabling electrostatic interactions absent in simpler analogs.

- L-Valyl-L-alanine : Unlike the hexapeptide, this dipeptide lacks charged residues, limiting its solubility in polar solvents.

Cyclic and Methylated Peptides

Compounds like the cyclic peptide in (UNII: 83HN0GTJ6D) highlight critical differences:

- Structural Rigidity : Cyclization and N-methylation in ’s peptide enhance enzymatic resistance and bioavailability, features absent in the linear hexapeptide .

- Bioactivity : Methylated residues (e.g., N-methyl-l-leucyl) in cyclic peptides often confer antimicrobial or cytotoxic properties, whereas the hexapeptide’s biological activity remains uncharacterized.

Research Findings and Implications

- Sequence-Dependent Behavior : The order of residues (e.g., Ala-Val vs. Val-Ala) significantly impacts physical properties, as shown in dipeptide studies . For the hexapeptide, the inclusion of lysine may offset hydrophobicity-driven aggregation.

- Morphological Changes : Thin films of dipeptides undergo structural changes upon organic vapor exposure, suggesting the hexapeptide’s films might similarly respond to environmental stimuli .

- Gaps in Knowledge: No direct studies on the hexapeptide’s clathrate formation, thermal stability, or bioactivity exist; inferences are drawn from shorter homologs.

生物活性

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is a complex hexapeptide composed of six amino acids. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the fields of nutrition, pharmacology, and biochemistry. This article reviews the current understanding of its biological activity, including its interactions with cellular mechanisms, potential therapeutic applications, and findings from relevant studies.

Chemical Structure and Properties

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is characterized by the following molecular formula:

- Molecular Formula : C25H48N6O6

- Molecular Weight : 520.68 g/mol

This hexapeptide exhibits unique properties due to the presence of branched-chain amino acids (BCAAs), which are known to play significant roles in muscle metabolism and immune response.

Nutritional Benefits

Research indicates that dipeptides, including those formed from the constituent amino acids of L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine, can enhance nutrient absorption and bioavailability. For instance, studies have shown that supplementation with alanine-glutamine dipeptides can lead to improved clinical outcomes in patients receiving total parenteral nutrition (TPN). A multicenter trial demonstrated that TPN supplemented with alanine-glutamine reduced nosocomial infections and improved glycemic control in critically ill patients .

Clinical Trials

A notable clinical trial involving alanine-glutamine dipeptide supplementation in TPN demonstrated:

- Reduction in Nosocomial Infections : The incidence of pneumonia was significantly lower in the treatment group (8.04 vs. 29.25 episodes per 100 days of mechanical ventilation) .

- Glycemic Control : Patients receiving the dipeptide showed better glycemic control with lower insulin requirements compared to controls .

Sorption Studies

Research on L-alanyl-L-valine revealed:

- Thermal Stability : This compound displayed higher thermal stability compared to its analogs, which may influence its application in various biochemical contexts .

- Morphological Changes : The interaction with organic vapors led to observable changes in the morphology of peptide films, suggesting potential applications in material sciences .

Data Summary

Q & A

Q. What methodologies are recommended for synthesizing L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine in laboratory settings?

Solid-phase peptide synthesis (SPPS) is the standard approach, utilizing Fmoc/t-Bu chemistry for sequential coupling of protected amino acids. Key steps include:

- Activation : Use coupling agents like HBTU or HATU with DIPEA for amino acid activation .

- Deprotection : Remove Fmoc groups with 20% piperidine in DMF.

- Cleavage : TFA-based cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to release the peptide from the resin. Validate purity via HPLC and mass spectrometry (e.g., MALDI-TOF). For lab-scale synthesis, optimize solvent systems (e.g., DCM/DMF mixtures) to minimize aggregation .

Q. How can researchers characterize the stability of this peptide under varying pH and temperature conditions?

Conduct accelerated degradation studies:

- pH Stability : Incubate peptide solutions (0.1–10 mg/mL) in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Lysine residues are prone to deamidation at alkaline pH .

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess melting transitions. Peptides with valine-rich regions may exhibit β-sheet aggregation above 40°C .

Q. What analytical techniques are critical for confirming the peptide’s primary structure?

- Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular weight (theoretical MW: ~672.8 Da) .

- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC or ion-exchange chromatography .

- Circular Dichroism (CD) : Assess secondary structure in aqueous solutions; valine and alanine residues favor α-helical or β-sheet conformations depending on solvent polarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this peptide?

Common discrepancies arise from:

- Purity Variations : Batch-to-batch differences in synthesis (e.g., <95% purity) can alter bioactivity. Require third-party LC-MS validation for all purchased/commercial samples .

- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to minimize interference with peptide-receptor interactions .

- Statistical Power : Use multivariate analysis (e.g., ANOVA with post-hoc tests) to account for confounding variables .

Q. What strategies are effective for studying the peptide’s conformational dynamics in membrane environments?

- Molecular Dynamics (MD) Simulations : Simulate peptide behavior in lipid bilayers (e.g., POPC membranes) using software like GROMACS. Track hydrogen bonding between lysine side chains and phosphate groups .

- Solid-State NMR : Assign chemical shifts to probe helical stability in hydrophobic cores. Isotopic labeling (e.g., 13C-alanine) enhances signal resolution .

Q. How can researchers design experiments to evaluate the peptide’s protease resistance for therapeutic applications?

- In Vitro Proteolysis Assays : Expose the peptide to trypsin (targeting lysine) or chymotrypsin (targeting aromatic residues) at 37°C. Monitor degradation via SDS-PAGE or fluorescence quenching .

- Modification Strategies : Introduce D-amino acids or PEGylation at cleavage sites (e.g., C-terminal valine) to enhance stability .

Q. What computational tools are recommended for predicting intermolecular interactions of this peptide with biological targets?

- Docking Software : Use AutoDock Vina or HADDOCK to model binding to receptors (e.g., GPCRs). Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) measurements .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG of interaction, focusing on hydrophobic contributions from isoleucine and valine residues .

Methodological Validation and Reproducibility

Q. How should researchers address batch-to-batch variability in peptide synthesis?

- Quality Control : Implement orthogonal validation (HPLC + MS + AAA) for every batch .

- Storage Conditions : Lyophilize peptides and store at -80°C under argon to prevent oxidation of methionine (if present) and hydrolysis .

Q. What statistical approaches are suitable for analyzing dose-response data in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。